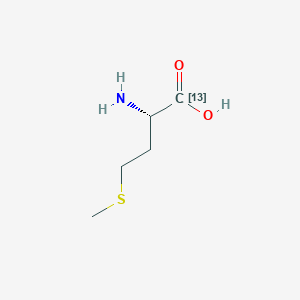

L-蛋氨酸-1-13C

描述

L-Methionine-1-13C is the 13C-labeled L-Methionine . L-Methionine is the L-isomer of Methionine, an essential amino acid for human development . Methionine acts as a hepatoprotectant .

Synthesis Analysis

L-Methionine-1-13C is a protected amino acid used to synthesize isotope-labeled peptides for MS-based protein quantitation . A high-efficiency strain for L-Methionine production was derived from wild-type Escherichia coli W3110 by rational metabolic engineering strategies .Molecular Structure Analysis

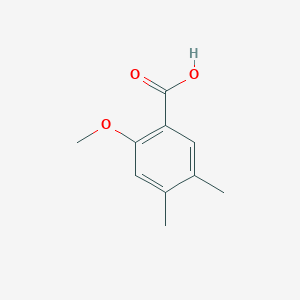

The linear formula of L-Methionine-1-13C is CH3SCH2CH2CH (NH2)13CO2H . The molecular weight is 150.20 .Chemical Reactions Analysis

L-Methionine is a common sulfur-containing amino acid that is commonly used for the isotopic labeling of methionine protein residues for NMR spectroscopy studies .科学研究应用

Biomolecular NMR Spectroscopy

L-Methionine-1-13C: is extensively used in biomolecular NMR (Nuclear Magnetic Resonance) spectroscopy . This application involves studying the physical and chemical properties of atoms or molecules by observing their magnetic properties. In the context of L-Methionine-1-13C, it is particularly useful for investigating protein structures, dynamics, and interactions. The 13C-labeling of methionine residues enhances signal detection and provides detailed insights into the protein’s conformational landscape.

Clinical Mass Spectrometry

In clinical mass spectrometry , L-Methionine-1-13C serves as a standard for quantifying methionine levels in biological samples . Accurate measurement of methionine is crucial for diagnosing metabolic disorders such as hypermethioninemia or homocystinuria. The use of L-Methionine-1-13C allows for high precision in tracking metabolic fluxes and understanding disease mechanisms at the molecular level.

Metabolism Studies

Metabolism studies: benefit from the use of L-Methionine-1-13C as a tracer to follow the metabolic pathways of methionine . It helps in elucidating the synthesis and degradation pathways of amino acids and their role in various physiological processes. Researchers can track the incorporation of L-Methionine-1-13C into metabolic products, providing insights into cellular function and nutrient utilization.

Metabolomics

In metabolomics , L-Methionine-1-13C is used to profile the complete set of metabolites within a biological sample . The labeled compound can be traced through different metabolic pathways, helping to identify biomarkers for diseases, understand drug effects, and study the metabolic responses to environmental changes.

Proteomics

Proteomics: research, which studies the structure and function of proteins, uses L-Methionine-1-13C to label methionine residues . This aids in the identification and quantification of proteins, as well as the analysis of protein-protein interactions and post-translational modifications. The isotopic labeling allows for more accurate mass spectrometry-based proteomic analysis.

Enzymatic Assays

A novel method for L-Methionine determination uses L-Methionine-1-13C in enzymatic assays involving L-methionine decarboxylase . This application is significant for primary screening of metabolic disorders based on serum L-Methionine concentration. It also facilitates the determination of L-homocysteine levels, which are important markers for cardiovascular health.

Drug Development

In drug development , L-Methionine-1-13C can be employed to study drug metabolism and pharmacokinetics . By incorporating the labeled methionine into drug molecules, researchers can observe how drugs are metabolized in the body, which is essential for determining dosing and potential side effects.

Nutritional Research

Nutritional research: utilizes L-Methionine-1-13C to understand the role of methionine in human nutrition . It is an essential amino acid, and its metabolism is critical for growth and tissue repair. Studies using L-Methionine-1-13C can help in developing dietary supplements and evaluating the nutritional value of foods.

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-amino-4-methylsulfanyl(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-TXZHAAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574087 | |

| Record name | L-(1-~13~C)Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Methionine-1-13C | |

CAS RN |

81202-04-2 | |

| Record name | L-(1-~13~C)Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

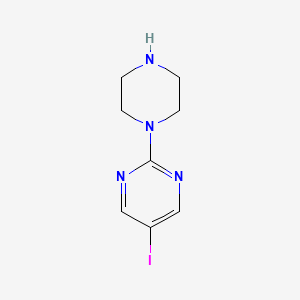

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

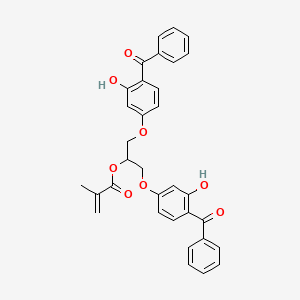

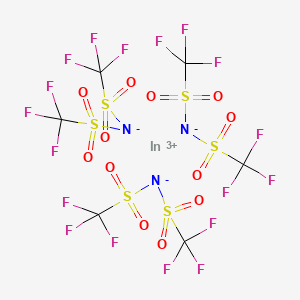

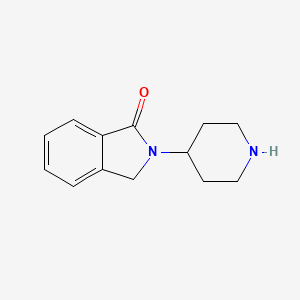

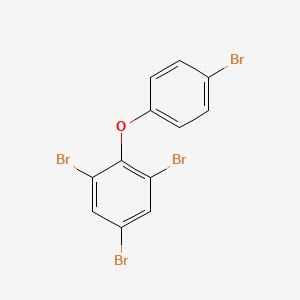

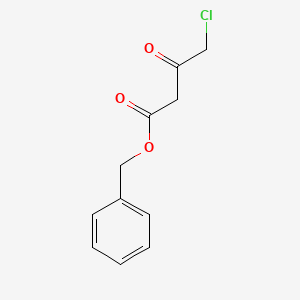

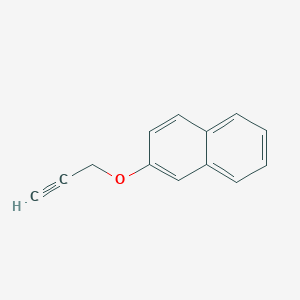

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1602175.png)

![7-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1602188.png)